molecular formula C9H13NO2 B12041911 (2-Prop-2-ynylcyclopentyl) carbamate

(2-Prop-2-ynylcyclopentyl) carbamate

Cat. No.: B12041911
M. Wt: 167.20 g/mol
InChI Key: LZZRLERRBCQXHO-UHFFFAOYSA-N
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Description

(2-Prop-2-ynylcyclopentyl) carbamate (CAS: 91240-09-4) is a carbamate derivative with the molecular formula C₉H₁₃NO₂ and an average molecular weight of 167.208 g/mol. Its structure features a cyclopentyl ring substituted with a prop-2-ynyl (propargyl) group and a carbamate functional group. The compound is also known by alternative names, including 1-(2-Propynyl)cyclopentanol carbamate and 1-(2-Propin-1-yl)cyclopentylcarbamat in German nomenclature .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(1-prop-2-ynylcyclopentyl) carbamate

InChI

InChI=1S/C9H13NO2/c1-2-5-9(12-8(10)11)6-3-4-7-9/h1H,3-7H2,(H2,10,11)

InChI Key

LZZRLERRBCQXHO-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCC1)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-ynylcyclopentyl) carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 2-prop-2-ynylcyclopentanol. This intermediate is then reacted with carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Step 1: Formation of 2-Prop-2-ynylcyclopentanol

      Reactants: Cyclopentanol, Propargyl bromide

      Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Reflux

      Reaction: [ \text{Cyclopentanol} + \text{Propargyl bromide} \rightarrow \text{2-Prop-2-ynylcyclopentanol} ]

  • Step 2: Formation of (2-Prop-2-ynylcyclopentyl) carbamate

      Reactants: 2-Prop-2-ynylcyclopentanol, Carbamoyl chloride

      Conditions: Base (e.g., triethylamine), Solvent (e.g., dichloromethane), Room temperature

      Reaction: [ \text{2-Prop-2-ynylcyclopentanol} + \text{Carbamoyl chloride} \rightarrow \text{(2-Prop-2-ynylcyclopentyl) carbamate} ]

Industrial Production Methods

Industrial production of (2-Prop-2-ynylcyclopentyl) carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Prop-2-ynylcyclopentyl) carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group into an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic conditions

    Reduction: Lithium aluminum hydride, Sodium borohydride, Anhydrous conditions

    Substitution: Nucleophiles like amines, Alcohols, Solvents such as dichloromethane or ethanol

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry

In chemistry, (2-Prop-2-ynylcyclopentyl) carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit certain enzymes by forming stable carbamate-enzyme complexes, making them useful in biochemical assays.

Medicine

In medicinal chemistry, (2-Prop-2-ynylcyclopentyl) carbamate may be explored for its potential pharmacological properties. Carbamates are often investigated for their role as enzyme inhibitors, which can be relevant in the development of drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Carbamates are important intermediates in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Prop-2-ynylcyclopentyl) carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to inhibition of its activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural Comparisons

  • (2-Prop-2-ynylcyclopentyl) Carbamate: The cyclopentyl-propynyl backbone distinguishes it from aromatic or methyl-substituted carbamates.
  • Prop-2-en-1-yl N-Phenylcarbamate (CAS 18992-89-7) : Contains an allyl (prop-2-en-1-yl) group and an aromatic phenyl ring, contributing to its liquid state at room temperature (vs. likely solid for the cyclopentyl derivative) .
Table 1: Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2-Prop-2-ynylcyclopentyl) carbamate C₉H₁₃NO₂ 167.208 Cyclopentyl-propynyl, carbamate
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 Allyl, phenyl, carbamate
4a–i (Ferriz et al. [6]) Varies ~300–350 Chlorophenyl, carbamate, alkyl chains

Physicochemical Properties

  • Lipophilicity: Compounds 4a–i, 5a–i, and 6a–i (from Ferriz et al. and Imramovsky et al.) exhibit lipophilicity values determined via HPLC, with log k values increasing with chlorine substituents and alkyl chain length .
  • Physical State :

    • The allyl-phenyl derivative (Prop-2-en-1-yl N-phenylcarbamate) is a liquid, whereas the cyclopentyl analog’s solid state (inferred from molecular weight and structure) may influence solubility and handling .

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